Robalzotan

Übersicht

Beschreibung

It was initially investigated by AstraZeneca for potential use as an antidepressant and later for other indications such as irritable bowel syndrome . The compound has shown the ability to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by selective serotonin reuptake inhibitors like citalopram in rodent studies .

Wissenschaftliche Forschungsanwendungen

Robalzotan wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:

Chemie: Es dient als Modellverbindung für die Untersuchung der selektiven Antagonisierung am 5-HT1A-Rezeptor.

Biologie: Die Verbindung wurde in Tierstudien verwendet, um die Rolle von 5-HT1A-Rezeptoren bei der Serotonin-Freisetzung zu verstehen.

Medizin: Zuerst als potenzielles Antidepressivum erforscht, wurde this compound später für die Behandlung des Reizdarmsyndroms untersucht.

Industrie: Obwohl es in der Industrie nicht weit verbreitet ist, liefern seine Synthese und Reaktionen wertvolle Erkenntnisse für die pharmazeutische Forschung

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Antagonisierung des 5-HT1A-Rezeptors. Dieser Rezeptor ist an der autorezeptorvermittelten Hemmung der Serotonin-Freisetzung beteiligt. Durch die Blockierung dieses Rezeptors kann this compound die durch selektive Serotonin-Wiederaufnahmehemmer verursachte Hemmung umkehren, wodurch der Serotoninspiegel im Gehirn erhöht wird. Dieser Mechanismus ist entscheidend für seine potenziellen antidepressiven Wirkungen .

Wirkmechanismus

Target of Action

Robalzotan, also known as NAD-299 or AZD-7371, is a selective antagonist at the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is known to play a crucial role in mood and anxiety disorders.

Mode of Action

As a selective antagonist, this compound binds to the 5-HT1A receptors and blocks their activity . This means it prevents serotonin from binding to these receptors and activating them. In rodent studies, it was shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram .

Biochemical Pathways

Its antagonistic action on the 5-ht1a receptors suggests that it can influence the serotonergic system and the various physiological functions it regulates, including mood, anxiety, sleep, and cognition .

Result of Action

By blocking the 5-HT1A receptors, this compound can modulate the serotonergic system and potentially influence various physiological functions. In preclinical studies, it has been shown to reverse the inhibition of serotonergic cell firing induced by certain drugs . .

Biochemische Analyse

Biochemical Properties

Robalzotan interacts with the 5-HT1A receptor, a subtype of the serotonin receptor . It has been shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram in rodent studies .

Cellular Effects

This compound’s interaction with the 5-HT1A receptor can influence various cellular processes. By acting as an antagonist at this receptor, this compound can modulate serotonin signaling pathways, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT1A receptor . As an antagonist, it binds to this receptor and inhibits its function, which can lead to changes in serotonin signaling and potentially impact gene expression .

Vorbereitungsmethoden

The synthesis of robalzotan involves several steps:

Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to form the methyl ester.

Condensation: The methyl ester is then condensed with propargyl bromide in the presence of potassium carbonate in acetone, yielding the corresponding ether.

Cyclization: The ether undergoes cyclization by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.

Hydrolysis: This ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.

Amidation: The free acid reacts with thionyl chloride and then with ammonia to form the carboxamide.

Nitration and Reduction: The carboxamide is nitrated with sodium nitrite and iodine, followed by hydrogenation to yield the 3,4-dihydro compound.

Optical Resolution and Alkylation: The racemic mixture is resolved using L-(+)-tartaric acid, and the resulting 3®-amino derivative is alkylated with cyclobutanone and sodium cyanoborohydride to afford this compound.

Analyse Chemischer Reaktionen

Robalzotan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Die Verbindung kann nitriert und anschließend reduziert werden, um verschiedene Derivate zu bilden.

Amidierung: Die Bildung von Carboxamidgruppen ist ein Schlüsselschritt in seiner Synthese. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Natriumnitrit, Iod, Natriumborhydrid und Thionylchlorid.

Vergleich Mit ähnlichen Verbindungen

Robalzotan ähnelt anderen 5-HT1A-Rezeptor-Antagonisten wie Ebalzotan und UH-301. Es zeichnet sich durch seine hohe Selektivität und Affinität für den 5-HT1A-Rezeptor aus. Im Gegensatz zu einigen anderen Verbindungen konnte this compound die Hemmung der Serotonin-Freisetzung in Tierstudien vollständig umkehren, was es zu einem wertvollen Werkzeug für die Forschung macht .

Ähnliche Verbindungen

Ebalzotan: Ein weiterer 5-HT1A-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Eigenschaften

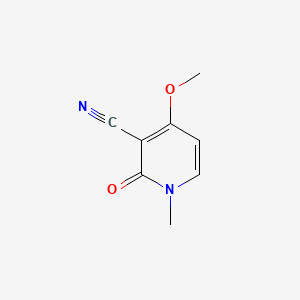

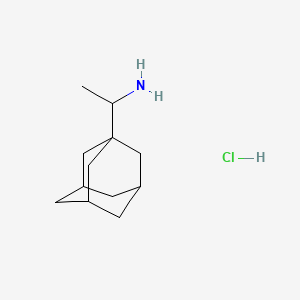

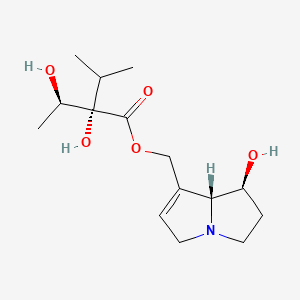

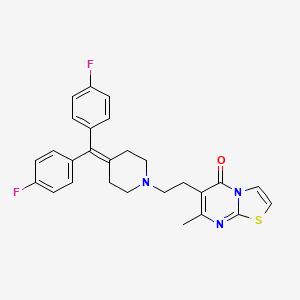

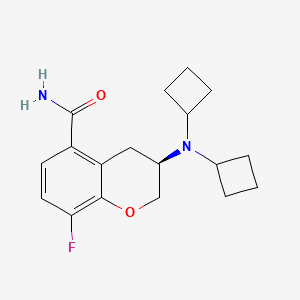

IUPAC Name |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTUXRKNJYPMCG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168743 | |

| Record name | Robalzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169758-66-1 | |

| Record name | Robalzotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169758-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robalzotan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robalzotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Robalzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROBALZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.